![molecular formula C15H21NO4 B2539302 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid CAS No. 960363-66-0](/img/structure/B2539302.png)
2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid
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Overview
Description
“2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid” is also known as Boc-valine. It is an amino acid derivative used in the synthesis of peptides and pharmaceuticals. It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of “2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid” involves a process for preparing 2-methyl-2’-phenylpropionic acid derivatives showing antihistamine activity in a more simplified way .Molecular Structure Analysis
The molecular structure of “2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid” can be represented by the molecular formula C15H21NO4 . The molecular weight of the compound is 279.336.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid” are complex and involve multiple steps .Scientific Research Applications
Organic Synthesis and Chiral Intermediates
The compound serves as a chiral β-hydroxy acid, which is valuable in organic synthesis. Chiral molecules play a crucial role in drug development, as they can influence biological activity and pharmacokinetics. Researchers use this compound as an intermediate to create other complex molecules with specific stereochemistry. For instance, it can be transformed into various derivatives for drug discovery and development .
Neuromodulation and Hypotensive Effects
The compound’s structural similarity to γ-amino β-hydroxybutyric acid (GABOB) suggests potential neuromodulatory effects. GABOB is involved in neurotransmission and has hypotensive properties. Investigating the compound’s impact on the central nervous system may reveal novel therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It is known that the compound can participate in amide formation, a key step in peptide synthesis . This suggests that the compound may interact with its targets by forming amide bonds, leading to changes in the structure and function of the target molecules.
properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-10-15(4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFUNUKWEOQWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid | |
CAS RN |
960363-66-0 |
Source
|
Record name | 3-([(tert-butoxy)carbonyl]amino)-2-methyl-2-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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